

# 4-Nitrophenethyl bromide chemical structure and IUPAC name

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## Compound of Interest

Compound Name: 4-Nitrophenethyl bromide

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## An In-depth Technical Guide to 4-Nitrophenethyl Bromide

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**4-Nitrophenethyl bromide**, with the IUPAC name 1-(2-bromoethyl)-4-nitrobenzene, is a versatile organic compound widely utilized in chemical synthesis.<sup>[1][2]</sup> Its structure, featuring a nitro-substituted benzene ring and a reactive bromoethyl group, makes it a valuable intermediate in the pharmaceutical and agrochemical industries, as well as in fine chemical research.<sup>[3][4][5]</sup> This technical guide provides a comprehensive overview of its chemical structure, properties, synthesis, and key applications, with a focus on its role as a substrate in enzymatic assays.

### Chemical Structure and Properties

The chemical structure of **4-Nitrophenethyl bromide** consists of a phenethyl group substituted with a nitro group at the para position of the benzene ring and a bromine atom on the ethyl side chain.<sup>[6]</sup>

### Chemical Structure Diagram

Caption: Chemical structure of **4-Nitrophenethyl bromide**.

## Physicochemical and Spectroscopic Data

The following table summarizes key quantitative data for **4-Nitrophenethyl bromide**.

Property	Value
IUPAC Name	1-(2-bromoethyl)-4-nitrobenzene[1][2]
Synonyms	4-Nitrophenethyl bromide, p-Nitrophenethyl bromide, 2-(4-Nitrophenyl)ethyl bromide[4][6][7]
CAS Number	5339-26-4[7]
Molecular Formula	C <sub>8</sub> H <sub>8</sub> BrNO <sub>2</sub> [2]
Molecular Weight	230.06 g/mol [2]
Appearance	Yellow crystalline solid[5][6]
Melting Point	67-69 °C[5]
Boiling Point	116 °C at 0.2 mmHg[5]
Solubility	Sparingly soluble in water; soluble in methanol, chloroform, and dichloromethane.[5][6]
<sup>1</sup> H NMR (CDCl <sub>3</sub> )	δ (ppm): 8.18 (d, J=8.8 Hz, 2H, Ar-H), 7.40 (d, J=8.8 Hz, 2H, Ar-H), 3.61 (t, J=7.0 Hz, 2H, -CH <sub>2</sub> -Br), 3.30 (t, J=7.0 Hz, 2H, Ar-CH <sub>2</sub> -).[6]
<sup>13</sup> C NMR (CDCl <sub>3</sub> )	δ (ppm): 147.2, 146.9, 130.3, 123.9, 39.2, 32.0.
IR (KBr, cm <sup>-1</sup> )	~3110, 3080 (Ar C-H stretch), ~2960 (Aliphatic C-H stretch), ~1595 (Ar C=C stretch), ~1515 (N-O asymmetric stretch), ~1345 (N-O symmetric stretch), ~690-515 (C-Br stretch).[8]

## Experimental Protocols

### Synthesis of 4-Nitrophenethyl Bromide from 2-Phenylethanol

A common synthetic route to **4-nitrophenethyl bromide** involves the nitration of a 2-phenethyl precursor followed by bromination. A detailed two-step protocol starting from 2-phenylethanol is outlined below.

#### Step 1: Nitration of 2-Phenylethanol to 2-(4-Nitrophenyl)ethanol

This step involves the nitration of the aromatic ring.

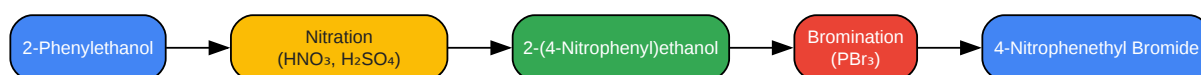
- Materials: 2-phenylethanol, nitric acid, sulfuric acid, ice, dichloromethane, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.
- Procedure:
  - In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, slowly add a mixture of nitric acid and sulfuric acid to a solution of 2-phenylethanol in dichloromethane, maintaining the temperature below 5 °C.
  - After the addition is complete, continue stirring at 0-5 °C for 1-2 hours.
  - Carefully pour the reaction mixture onto crushed ice and separate the organic layer.
  - Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
  - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-(4-nitrophenyl)ethanol.

#### Step 2: Bromination of 2-(4-Nitrophenyl)ethanol to **4-Nitrophenethyl Bromide**

This step converts the alcohol to the corresponding bromide.

- Materials: 2-(4-nitrophenyl)ethanol, phosphorus tribromide (PBr<sub>3</sub>), dichloromethane, ice, saturated sodium bicarbonate solution, water, anhydrous sodium sulfate.
- Procedure:
  - Dissolve 2-(4-nitrophenyl)ethanol in anhydrous dichloromethane in a flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C in an ice bath.

- Slowly add phosphorus tribromide dropwise to the cooled solution with stirring.
- After the addition is complete, allow the reaction mixture to stir at 0 °C for 2-3 hours.
- Carefully quench the reaction by slowly adding the mixture to a beaker of crushed ice and saturated sodium bicarbonate solution.
- Separate the organic layer and wash it with water.
- Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure **4-nitrophenethyl bromide**.



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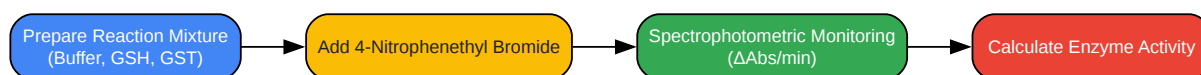
Caption: Synthesis workflow for **4-Nitrophenethyl bromide**.

## Glutathione S-Transferase (GST) Activity Assay

**4-Nitrophenethyl bromide** serves as a substrate for certain classes of glutathione S-transferases (GSTs), particularly the Theta class.[7][9] The enzymatic reaction involves the conjugation of the thiol group of glutathione to the electrophilic carbon of **4-nitrophenethyl bromide**. The progress of this reaction can be monitored spectrophotometrically.

- Principle: The conjugation reaction leads to the formation of a thioether product. The rate of this reaction is proportional to the GST activity and can be followed by monitoring the increase in absorbance at a specific wavelength, which is characteristic of the product formed.
- Materials:
  - Purified GST enzyme or cell/tissue lysate containing GST.

- **4-Nitrophenethyl bromide** stock solution (dissolved in a suitable organic solvent like ethanol or DMSO).
- Reduced glutathione (GSH) solution.
- Assay buffer (e.g., 0.1 M potassium phosphate buffer, pH 6.5).
- Spectrophotometer capable of kinetic measurements.
- Procedure:
  - Prepare a reaction mixture in a cuvette containing the assay buffer, a specific concentration of GSH (e.g., 1-5 mM), and the GST sample.
  - Initiate the reaction by adding a small volume of the **4-nitrophenethyl bromide** stock solution to achieve a final concentration typically in the range of 0.1-1 mM.
  - Immediately start monitoring the change in absorbance over time at the appropriate wavelength (the optimal wavelength should be determined experimentally by scanning the spectrum of the reaction mixture after some product has formed).
  - The initial rate of the reaction ( $\Delta\text{Abs}/\text{min}$ ) is determined from the linear portion of the absorbance versus time plot.
  - Enzyme activity is calculated using the Beer-Lambert law, requiring the molar extinction coefficient ( $\epsilon$ ) of the product at the measurement wavelength.



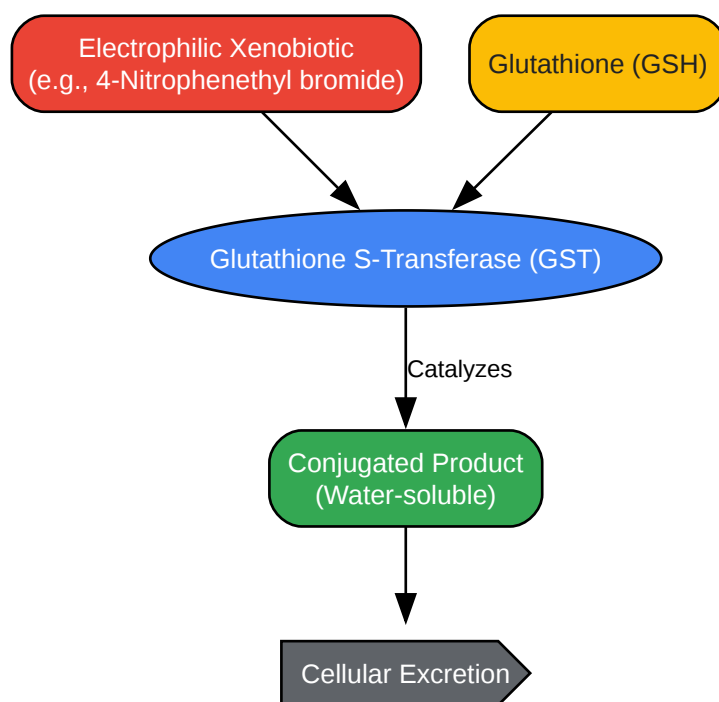
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Caption: Workflow for the GST activity assay.

## Signaling Pathways and Logical Relationships

In the context of its use in GST assays, **4-nitrophenethyl bromide** is involved in a detoxification pathway. GSTs are a family of enzymes that catalyze the conjugation of various

electrophilic compounds with glutathione, rendering them more water-soluble and easier to excrete from cells. This is a critical step in the cellular defense against toxic xenobiotics and products of oxidative stress.



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Caption: Role of GST in the detoxification pathway.

## Conclusion

**4-Nitrophenethyl bromide** is a key chemical intermediate with significant applications in organic synthesis and biochemical assays. Its well-defined chemical properties and reactivity make it a valuable tool for researchers in drug development and related fields. The provided protocols for its synthesis and use in GST assays offer a practical guide for its application in the laboratory.

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